Sodium lactobionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium lactobionate is a compound derived from lactobionic acid, which is a disaccharide formed from gluconic acid and galactose. It is commonly used in the pharmaceutical and food industries due to its unique properties, such as its ability to act as a stabilizer, antioxidant, and chelating agent .

準備方法

Synthetic Routes and Reaction Conditions

Sodium lactobionate can be synthesized through the oxidation of lactose. The process involves the use of bromine water in the presence of barium carbonate to oxidize lactose into lactobionic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation is controlled by adjusting the pH and temperature to optimize the yield of lactobionic acid, which is then converted to this compound through neutralization .

化学反応の分析

Types of Reactions

Sodium lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Lactose is oxidized using bromine water in the presence of barium carbonate.

Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations such as calcium or potassium.

Major Products

The major products formed from these reactions include lactobionic acid, calcium lactobionate, and potassium lactobionate .

科学的研究の応用

Sodium lactobionate is a salt form of lactobionic acid, which is derived from lactose . this compound has various applications, particularly in the fields of pharmaceuticals and organ preservation .

Scientific Research Applications

Pharmaceutical Stability this compound, along with potassium and calcium lactobionate, has been studied for its stability in pharmaceutical applications . These salts were found to be stable for at least six months under accelerated (40 °C and 75% relative humidity) and long-term (30 °C and 75% relative humidity) storage conditions .

Organ Preservation this compound is a component of this compound sucrose (SLS) solution, an alternative to University of Wisconsin (UW) solution for organ preservation . Studies have explored the use of SLS solution in canine liver and kidney transplantation .

Erythromycin Lactobionate Preparation this compound is used as a raw material in the preparation of erythromycin lactobionate, an antibiotic . A method for preparing erythromycin lactobionate solution involves using this compound to produce highly purified lactobionic acid, which then reacts with erythromycin .

Organ Preservation Studies

SLS Solution vs. UW Solution for Canine Liver and Kidney Transplantation A study compared SLS solution to UW solution for preserving canine livers and kidneys . The results indicated that SLS solution was not suitable for liver preservation, as it showed inferior animal survival compared to UW solution after 24 hours of preservation. However, SLS solution performed comparably or even better than UW solution for kidney preservation .

Impact on Kidney Preservation In the same study, all dogs in the SLS group survived for 15 days, while 5 out of 6 dogs in the UW solution group survived for the same period . Post-transplant creatinine levels were significantly lower in the SLS group on day 2 .

Data Tables

Canine Liver Preservation (24 hours)

| 1 h | 6 h | 24 h | |

|---|---|---|---|

| SGOT (U/L) | |||

| Group 1 (UW) | 2,037 ± 1,021 | 2,151 ± 822 | 1,798 ± 1,233 |

| Group 2 (SLS) | 2,689 ± 1,525 | 2,802 ± 1,605 | 836 ± 836 |

| LDH (U/L) | |||

| Group 1 (UW) | 1,357 ± 645 | 923 ± 348 | 614 ± 321 |

| Group 2 (SLS) | 2,442 ± 1,159 | 1,365 ± 885 | 836 ± 764 |

| Glucose (mg/dL) | |||

| Group 1 (UW) | 200 ± 58 | 226 ± 147 | 93.2 ± 33.9 |

| Group 2 (SLS) | 324 ± 150 | 217 ± 155 | 107 ± 85 |

Canine Kidney Preservation (15 days)

| 2 d | 5 d | 15 d | |

|---|---|---|---|

| Creatinine (mg/dL) | |||

| Group 3 (UW) | 10.98 ± 5.36 | 7.05 ± 3.05 | 3.92 ± 4.1 |

| Group 4 (SLS) | 5.27 ± 1.53 * | 6.92 ± 4.23 | 2.75 ± 0.7 |

作用機序

Sodium lactobionate exerts its effects primarily through its ability to chelate metal ions and stabilize formulations. In the pharmaceutical industry, it enhances the solubility and stability of drugs like erythromycin by forming a stable complex with the drug molecule .

類似化合物との比較

Similar Compounds

- Calcium lactobionate

- Potassium lactobionate

- Lactobionic acid

Uniqueness

Sodium lactobionate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high solubility and stability, such as in intravenous drug formulations .

生物活性

Sodium lactobionate, a salt form of lactobionic acid, has garnered attention due to its diverse biological activities and applications in various fields, including food science, medicine, and agriculture. This article provides an in-depth review of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a polyhydroxy acid formed from the condensation of galactose and gluconic acid. Its unique structure imparts several beneficial properties:

- Chelating Agent : Binds metal ions, enhancing stability in formulations.

- Moisturizing and Gelling Agent : Used in cosmetic formulations for skin hydration.

- Antioxidant Properties : Protects against oxidative stress by scavenging free radicals .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates its effectiveness against various pathogens, making it a potential preservative in food products.

- Case Study : A study evaluated the antimicrobial efficacy of lactobionic acid against foodborne pathogens. Results showed that concentrations as low as 63 µg/mL inhibited microbial growth, with a minimum inhibitory concentration (MIC) determined through serial dilutions .

Prebiotic Effects

This compound has been identified as a prebiotic substance that promotes the growth of beneficial gut bacteria, such as Bifidobacterium species.

- Research Findings : In vitro studies demonstrated that microencapsulated Bifidobacteria survived better in simulated gastrointestinal conditions when combined with this compound, enhancing their viability and prebiotic potential .

Healing Properties

Recent studies have highlighted the healing properties of this compound, particularly in ocular health.

- Experimental Evidence : Research on rabbit corneal cells indicated that this compound could aid in healing ocular surface diseases by promoting cell proliferation and reducing inflammation .

Production and Purification

The production of this compound involves bioconversion processes using microbial fermentation. The efficiency of this process can be influenced by various factors:

| Parameter | This compound Production |

|---|---|

| Substrate | Lactose |

| Conversion Rate | Up to 75% |

| Specific Productivity | 1.0 mmol/g cell/hour |

| Purity After Purification | 92.30% |

This table summarizes key metrics from bioproduction studies indicating the efficiency and purity of this compound obtained through fermentation techniques .

Applications

特性

CAS番号 |

27297-39-8 |

|---|---|

分子式 |

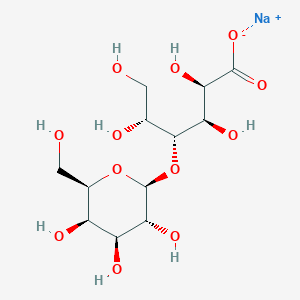

C12H23NaO13 |

分子量 |

398.29 g/mol |

IUPAC名 |

sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.Na.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h3-10,12-20H,1-2H2,(H,21,22);;1H2/q;+1;/p-1 |

InChIキー |

SYHQNAQDMATZMZ-UHFFFAOYSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Na+] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。